molecular formula C6H7F4NO B10971337 N-cyclopropyl-2,2,3,3-tetrafluoropropanamide

N-cyclopropyl-2,2,3,3-tetrafluoropropanamide

Cat. No.: B10971337
M. Wt: 185.12 g/mol
InChI Key: JQMIKURVBLONTI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,2,3,3-tetrafluoropropanamide is a fluorinated amide compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropyl group and four fluorine atoms attached to a propanamide backbone. The incorporation of fluorine atoms often imparts distinct chemical and physical properties, making such compounds valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,2,3,3-tetrafluoropropanamide typically involves the reaction of cyclopropylamine with a fluorinated acyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Cyclopropylamine+2,2,3,3-tetrafluoropropanoyl chlorideThis compound+HCl\text{Cyclopropylamine} + \text{2,2,3,3-tetrafluoropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+2,2,3,3-tetrafluoropropanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like distillation and crystallization ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,2,3,3-tetrafluoropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

Scientific Research Applications

N-cyclopropyl-2,2,3,3-tetrafluoropropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,2,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2,2,3,3-tetrafluoropropanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds like N,N-diethyl-2,2,3,3-tetrafluoropropanamide, which has diethyl groups instead of a cyclopropyl group .

Properties

Molecular Formula

C6H7F4NO

Molecular Weight

185.12 g/mol

IUPAC Name

N-cyclopropyl-2,2,3,3-tetrafluoropropanamide

InChI

InChI=1S/C6H7F4NO/c7-4(8)6(9,10)5(12)11-3-1-2-3/h3-4H,1-2H2,(H,11,12)

InChI Key

JQMIKURVBLONTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C(C(F)F)(F)F

Origin of Product

United States

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